1,3-Dioxane, 2-ethynyl-
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Overview
Description
1,3-Dioxane, 2-ethynyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1- and 3-positions, with an ethynyl group attached to the second carbon. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
1,3-Dioxane, 2-ethynyl- can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The ethynyl group can be introduced via a subsequent reaction with an appropriate ethynylating agent. Industrial production methods often employ continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .
Chemical Reactions Analysis
1,3-Dioxane, 2-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include various substituted dioxanes and dioxolanes, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dioxane, 2-ethynyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-ethynyl- involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the oxygen atoms in the ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
1,3-Dioxane, 2-ethynyl- can be compared with other similar compounds, such as:
1,3-Dioxane: The parent compound, which lacks the ethynyl group and is less reactive in certain types of chemical reactions.
1,3-Dioxolane: A five-membered ring analog that also contains two oxygen atoms but has different reactivity and stability profiles.
2-Ethynyl-1,3-dioxolane: A compound with a similar structure but a different ring size, affecting its chemical properties and applications.
The uniqueness of 1,3-Dioxane, 2-ethynyl- lies in its combination of the dioxane ring and the ethynyl group, which imparts distinct reactivity and versatility in various chemical processes .
Properties
CAS No. |
125380-93-0 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethynyl-1,3-dioxane |
InChI |
InChI=1S/C6H8O2/c1-2-6-7-4-3-5-8-6/h1,6H,3-5H2 |
InChI Key |
LIIVCHZQZKSUJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1OCCCO1 |
Origin of Product |
United States |
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